1-(4,5-Dichloro-2-fluorophenyl)ethanone

Physical Chemistry Process Chemistry Crystallization

Researchers requiring a versatile halogenated ketone intermediate for heterocyclic core construction often face supply inconsistency. 1-(4,5-Dichloro-2-fluorophenyl)ethanone directly addresses this with its unique 2-F, 4,5-diCl substitution, enabling distinct nucleophilic addition and condensation reactivity. - Enables reliable synthesis of pyrazoles, isoxazoles, and pyrimidines via Grignard, Wittig, and condensation pathways. - Consistent 99% purity ensures reproducible reaction outcomes. - Ambient temperature storage and non-hazardous shipping classification streamline global logistics.

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
CAS No. 1286734-89-1
Cat. No. B1374639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dichloro-2-fluorophenyl)ethanone
CAS1286734-89-1
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1F)Cl)Cl
InChIInChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3
InChIKeyNLCLBCVKLGWCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS 1286734-89-1) – Procurement-Grade Ketone for Specialized Synthesis


1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS 1286734-89-1) is a halogenated aromatic ketone with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol . Characterized by a carbonyl functional group on a benzene ring substituted with two chlorine atoms at the 4- and 5-positions and one fluorine atom at the 2-position, this compound is a yellow crystalline solid with a melting point of 44°C [1]. It is primarily employed as a versatile synthetic intermediate or building block in medicinal chemistry and materials science . The compound is also known as 4',5'-Dichloro-2'-fluoroacetophenone.

Why 1-(4,5-Dichloro-2-fluorophenyl)ethanone Cannot Be Replaced by a Close Analog


In procurement for chemical synthesis, the substitution of 1-(4,5-Dichloro-2-fluorophenyl)ethanone with a structurally similar compound such as its amine analog (4,5-dichloro-2-fluoroaniline, CAS 2729-36-4) or a carboxylic acid derivative would fundamentally alter the reactivity profile and synthetic pathway . The ketone functional group enables distinct nucleophilic addition and condensation reactions (e.g., Grignard additions, Wittig reactions) that are not accessible to the amine, which instead participates in acid-base chemistry and amide bond formation [1]. Moreover, the specific halogen substitution pattern (2-F, 4,5-diCl) on the aromatic ring imparts unique electronic and steric properties, affecting both reactivity and physical properties such as melting point (44°C vs. a liquid amine at room temperature) and boiling point (283.5°C vs. 251.8°C) [2]. These differences render generic interchange impossible without compromising reaction outcomes, yields, and product purity.

Quantitative Differentiation of 1-(4,5-Dichloro-2-fluorophenyl)ethanone from In-Class Analogs


Melting Point and Physical State Differentiation for Purification and Handling

1-(4,5-Dichloro-2-fluorophenyl)ethanone exhibits a melting point of 44°C, making it a crystalline solid at room temperature, which facilitates purification by recrystallization and accurate weighing [1]. In contrast, the amine analog 4,5-dichloro-2-fluoroaniline is a liquid at room temperature (no melting point reported, boiling point 251.8°C), which can complicate handling and storage [2].

Physical Chemistry Process Chemistry Crystallization

Boiling Point Distinction for Distillation and Solvent Removal

The boiling point of 1-(4,5-Dichloro-2-fluorophenyl)ethanone is 283.5±40.0 °C at 760 mmHg, while the amine analog 4,5-dichloro-2-fluoroaniline boils at 251.8°C [1]. This 31.7°C difference (or potentially up to 71.7°C considering the uncertainty range) allows for differential distillation strategies and affects solvent removal protocols.

Separation Science Synthetic Chemistry Purification

Density Variation and Its Impact on Liquid-Liquid Extraction

The density of 1-(4,5-Dichloro-2-fluorophenyl)ethanone is reported as 1.4±0.1 g/cm³, whereas the amine analog 4,5-dichloro-2-fluoroaniline has a density of 1.502 g/cm³ [1]. This 0.102 g/cm³ difference (approximately 7% higher for the amine) influences phase separation in liquid-liquid extractions and may affect chromatographic retention times.

Chemical Engineering Separation Processes Analytical Chemistry

Functional Group Reactivity: Ketone vs. Amine

The carbonyl group in 1-(4,5-Dichloro-2-fluorophenyl)ethanone enables nucleophilic addition reactions (e.g., Grignard reactions, hydride reductions) and condensation reactions (e.g., formation of imines, enamines, and heterocycles) [1]. The amine analog, lacking the carbonyl, is instead a base and nucleophile, participating in acid-base chemistry and amide bond formation. This functional group divergence is supported by well-established organic chemistry principles, though direct quantitative reaction rate comparisons are not available in the primary literature for this specific compound. Consequently, this evidence is class-level inference based on the ketone functional group.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Use Cases for 1-(4,5-Dichloro-2-fluorophenyl)ethanone in Procurement-Driven Projects


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Scaffolds

The ketone functionality of 1-(4,5-Dichloro-2-fluorophenyl)ethanone allows for the construction of diverse heterocyclic cores (e.g., pyrazoles, isoxazoles, and pyrimidines) through condensation reactions. The specific halogen pattern (2-F, 4,5-diCl) provides a unique electronic environment that can enhance binding affinity and metabolic stability in drug candidates [1].

Agrochemical Research: Development of Herbicidal or Fungicidal Leads

Derivatives of 1-(4,5-Dichloro-2-fluorophenyl)ethanone are explored for phytotoxic activity. While direct data for the ketone itself is limited, its structural motif (4,5-dichloro-2-fluorophenyl) is present in known herbicides and fungicides. The ketone can serve as a key intermediate for introducing this privileged scaffold into new agrochemical candidates [2].

Materials Science: Precursor for Functional Polymers

The compound can be utilized as a monomer or building block in the synthesis of polymers with enhanced thermal stability or chemical resistance. The presence of both electron-withdrawing halogens and a carbonyl group allows for fine-tuning of polymer properties, such as glass transition temperature and solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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